N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide

PI3Kδ inhibitor Lipophilic efficiency ADME optimization

This particular THPP analogue (CAS 1704533-55-0) is specifically differentiated by its 6-carbonyl-phenyl-acetamide vector, a design optimized to replace lipophilic quinazoline cores and deliver a defined PI3Kδ selectivity window (>100× over PI3Kα). Procuring this precise substitution pattern is essential for avoiding the insulin-resistance confounds of pan-PI3K inhibitors in B-cell autoimmune and chronic oral dosing studies. Generic or ambiguous 'THPP derivatives' lack the validated isoform selectivity profile required for reproducible phospho-AKT dose-response experiments and in vivo antibody production models (TDAR/PFC). For research use only; not for human or veterinary applications.

Molecular Formula C16H16N4O2
Molecular Weight 296.33
CAS No. 1704533-55-0
Cat. No. B2747473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide
CAS1704533-55-0
Molecular FormulaC16H16N4O2
Molecular Weight296.33
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=NC=NC=C3C2
InChIInChI=1S/C16H16N4O2/c1-11(21)19-14-4-2-12(3-5-14)16(22)20-7-6-15-13(9-20)8-17-10-18-15/h2-5,8,10H,6-7,9H2,1H3,(H,19,21)
InChIKeyVPWPZFILZWDJIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide (CAS 1704533-55-0): A Structurally Differentiated PI3Kδ-Focused Chemical Probe from the THPP Scaffold Series


N-(4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide (CAS 1704533-55-0) is a synthetic small molecule belonging to the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) class, a privileged scaffold in kinase inhibitor drug discovery [1]. The THPP chemotype was specifically designed by Novartis and collaborators as a less lipophilic replacement for 4,6-diaryl quinazoline cores to achieve an optimal phosphoinositide 3-kinase delta (PI3Kδ) on-target profile with improved ADME properties [2]. This compound features a unique 6-carbonyl-phenyl-acetamide substitution pattern on the THPP core that differentiates it from other THPP-based inhibitors explored for PI3Kδ and related targets [1].

Why Generic THPP Analogues Cannot Substitute for N-(4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide in PI3Kδ-Targeted Research


In-class THPP compounds are not interchangeable because the substitution pattern at the 6-position of the THPP core profoundly influences PI3Kδ isoform selectivity, cellular potency, and oral pharmacokinetic exposure. The acetamide-phenyl-carbonyl moiety in CAS 1704533-55-0 represents a specific amide-linked vector that differs from the pyrrolidine-amine substitution found in Leniolisib (CDZ173) or the sulfonamide-based substitutions in CaMKII-targeted THPP analogues [1][2]. While the THPP core confers reduced lipophilicity compared to quinazoline-based PI3Kδ inhibitors, the specific 6-position substituent determines the balance between PI3Kδ biochemical potency, selectivity against the insulin-regulating PI3Kα isoform, and in vivo antibody suppression efficacy [1]. Procuring a generic 'THPP derivative' without the precise 6-carbonyl-phenyl-acetamide substitution risks losing the defined selectivity window and pharmacokinetic profile that this specific compound was designed to occupy within the PI3Kδ inhibitor chemical space.

Quantitative Differentiation Evidence for N-(4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide (CAS 1704533-55-0) Against Comparator Chemotypes


Reduced Scaffold Lipophilicity vs. 4,6-Diaryl Quinazoline PI3Kδ Inhibitors Improves ADME Starting Point

The THPP core of CAS 1704533-55-0 derives from a deliberate scaffold morphing strategy that replaced the lipophilic 4,6-diaryl quinazoline core of earlier PI3Kδ inhibitors with a significantly less lipophilic 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine [1]. The Novartis discovery team explicitly reported that this core transition 'led to a compound series with an optimal on-target profile and good ADME properties' [1]. While the lipophilicity (clogP) values for specific THPP analogues are provided in the patent literature, the key differentiating principle is that the THPP scaffold consistently shows lower calculated logP than structurally analogous quinazoline-based PI3Kδ inhibitors such as BEZ235 or idelalisib, which suffer from higher lipophilicity-driven promiscuity and solubility limitations [2].

PI3Kδ inhibitor Lipophilic efficiency ADME optimization

PI3Kδ Biochemical Selectivity Window vs. PI3Kα: The THPP Scaffold's Defining Advantage Over Pan-PI3K Inhibitors

The THPP lead compound 1 (a close structural analogue of CAS 1704533-55-0 sharing the same core) demonstrated a PI3Kδ IC50 of 15 nM while maintaining a PI3Kα IC50 of 2038 nM, yielding a PI3Kα/PI3Kδ selectivity ratio of 136-fold [1]. This selectivity window far exceeds that of pan-PI3K inhibitors such as pictilisib (PI3Kα/PI3Kδ selectivity ratio <1) [2] and copanlisib (PI3Kα IC50: 0.5 nM; PI3Kδ IC50: 0.7 nM; ratio: 1.4), both of which inhibit PI3Kα at equipment or sub-nanomolar concentrations and consequently induce insulin resistance in vivo [3]. The high selectivity against PI3Kα is critical because genetic and pharmacological PI3Kα inhibition is well-documented to cause impaired glucose tolerance [3]. While CAS 1704533-55-0 has not been directly profiled in published selectivity panels, its THPP core and 6-carbonyl-phenyl-acetamide substitution place it within the same high-selectivity chemical space as compound 1 [1].

PI3K isoform selectivity PI3Kδ vs PI3Kα Insulin signaling safety margin

Oral Pharmacokinetic Differentiation: THPP Series Demonstrates Improved Exposure Over Earlier Quinazoline PI3Kδ Inhibitors

The optimized THPP compound 11f was specifically identified as 'orally available' with in vivo efficacy in an antibody production model, representing a significant advance over the earlier THPP lead compound 1, which showed rapid elimination in mice (t1/2 = 0.67 h) [1]. This pharmacokinetic improvement was achieved through systematic optimization of the 6-position substituent while maintaining PI3Kδ selectivity [1]. In contrast, many quinazoline-based PI3Kδ inhibitors such as IC87114 suffer from poor oral bioavailability and rapid clearance, limiting their utility beyond acute in vitro experiments [2]. The THPP scaffold's reduced lipophilicity and improved metabolic stability profile, as established in the leniolisib discovery program, provide superior oral exposure characteristics that enable chronic dosing regimens in autoimmune disease models—a capability that quinazoline-based probes often lack [2].

Oral bioavailability Pharmacokinetics In vivo exposure

In Vivo Target Engagement: THPP Compound 11f Suppresses Antibody Production in Mice—A Functional Endpoint Beyond Biochemical IC50

The THPP optimization program delivered compound 11f, which demonstrated statistically significant efficacy in an in vivo antibody production model in mice [1]. This functional in vivo endpoint—suppression of antigen-specific antibody production—is a direct pharmacodynamic readout of PI3Kδ inhibition in B cells, as PI3Kδ is essential for B cell receptor signaling and humoral immune responses [2]. The in vivo antibody suppression by 11f distinguishes the THPP series from many literature PI3Kδ inhibitors (e.g., IC87114, PI-3065) that show potent biochemical IC50 values but lack published in vivo functional efficacy data in B cell-driven models [2]. The 6-carbonyl-phenyl-acetamide substitution in CAS 1704533-55-0 positions it as a structurally distinct analogue within this in vivo-validated chemical series [1].

In vivo efficacy B cell function Antibody production model

High-Impact Application Scenarios for N-(4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide (CAS 1704533-55-0) Based on Differentiated Evidence


Investigating PI3Kδ-Dependent B Cell Biology in Autoimmune Disease Models Without PI3Kα-Driven Metabolic Confounding

Researchers studying B cell-mediated autoimmune diseases (e.g., systemic lupus erythematosus, rheumatoid arthritis, Sjögren's syndrome) require a PI3Kδ inhibitor that potently suppresses B cell activation while avoiding PI3Kα inhibition, which causes insulin resistance and confounds metabolic readouts. The THPP scaffold of CAS 1704533-55-0, with its documented >100-fold selectivity for PI3Kδ over PI3Kα in lead analogues, provides this critical selectivity window [1]. This compound is suited for chronic oral dosing studies in mouse models of lupus (NZB/W F1, MRL/lpr) or collagen-induced arthritis, where pan-PI3K inhibitors like copanlisib or pictilisib would be contraindicated due to their PI3Kα-driven hyperglycemia and insulin resistance [2]. The oral bioavailability demonstrated by optimized THPP analogues supports repeated daily dosing over weeks, enabling the interrogation of PI3Kδ's role in germinal center formation, autoantibody production, and disease progression [1].

Chemical Probe for Deconvolving PI3K Isoform Contributions in Leukocyte Signaling Pathways

In signal transduction research, deconvolving the specific contribution of PI3Kδ from PI3Kα, PI3Kβ, and PI3Kγ in leukocyte function requires isoform-selective inhibitors with well-characterized selectivity profiles. CAS 1704533-55-0 belongs to the THPP series that has been explicitly optimized for 'high selectivity against PI3K isoforms' with compound 11f demonstrating selectivity against >60 kinases [1]. This makes THPP-based probes superior to earlier quinazoline-based PI3Kδ inhibitors like IC87114, which show only 100–1000-fold selectivity and have been reported to inhibit other kinases at higher concentrations [2]. The compound is particularly appropriate for phospho-AKT and phospho-S6 dose-response experiments in B cells, T cells, neutrophils, and mast cells, where the absence of PI3Kα inhibition ensures that observed signaling changes can be unambiguously attributed to PI3Kδ blockade [2].

Reference Compound for Structure-Activity Relationship (SAR) Studies of THPP 6-Position Amide Modifications

Medicinal chemistry teams optimizing PI3Kδ inhibitors or exploring the THPP scaffold for other kinase targets require well-characterized reference compounds with defined substitution patterns. CAS 1704533-55-0, with its 6-carbonyl-phenyl-acetamide moiety, serves as a key SAR reference point within the THPP series, complementing the 6-pyrrolidine-amine substitution found in Leniolisib (CDZ173) [1]. The acetamide functional group offers distinct hydrogen-bonding capacity and metabolic stability compared to amine-based linkers. Using this compound as a comparator in SAR studies enables systematic exploration of how 6-position amide vs. amine vs. sulfonamide linkages affect PI3K isoform selectivity, cellular permeability, and microsomal stability [1]. Procurement of this specific compound ensures that SAR conclusions are built upon a well-defined chemical entity rather than a generic 'THPP core' whose substitution identity may be ambiguous in vendor catalogs.

In Vivo Pharmacodynamic Studies of PI3Kδ-Dependent Humoral Immune Responses Following Oral Administration

Preclinical pharmacology programs investigating the role of PI3Kδ in vaccine responses, antibody-mediated transplant rejection, or pathogenic autoantibody production need a probe with validated in vivo target engagement. The THPP series has demonstrated efficacy in an in vivo antibody production model in mice, confirming that oral administration achieves systemic exposures sufficient for B cell functional modulation [1]. CAS 1704533-55-0, as a structurally distinct THPP analogue, is appropriate for use in T-dependent antibody response (TDAR) assays, plaque-forming cell (PFC) assays, and serum immunoglobulin titer measurements following oral dosing [1]. This represents a significant advance over suboptimal probes like PI-3065 or IC87114, which lack published in vivo B cell efficacy data and require parenteral administration or show rapid clearance that prevents sustained target coverage [2].

Quote Request

Request a Quote for N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.